molecular formula C29H33FO6 B1624946 Amcinafide CAS No. 7332-27-6

Amcinafide

Cat. No.: B1624946
CAS No.: 7332-27-6
M. Wt: 496.6 g/mol
InChI Key: HCKFPALGXKOOBK-NRYMJLQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amcinafide, also known as triamcinolone acetophenide, is a synthetic glucocorticoid corticosteroid. It was developed for its potent anti-inflammatory and immunosuppressive properties but was never marketed. The compound is characterized by its complex molecular structure, which includes a fluorine atom and multiple hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amcinafide is synthesized through a multi-step process involving the reaction of triamcinolone with acetophenone. The key steps include:

    Formation of the cyclic acetal: Triamcinolone is reacted with acetophenone under acidic conditions to form the cyclic acetal.

    Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction using a fluorinating agent.

    Hydroxylation: Hydroxyl groups are introduced through controlled oxidation reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Amcinafide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound to study the reactivity of glucocorticoids.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although it was never marketed.

    Industry: Potential applications in the development of new corticosteroid-based therapies.

Mechanism of Action

Amcinafide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it acts as a transcription factor to regulate the expression of anti-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

    Amcinonide: Another glucocorticoid with similar anti-inflammatory properties.

    Betamethasone: A widely used corticosteroid with potent anti-inflammatory effects.

    Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.

Uniqueness: Amcinafide is unique due to its specific molecular structure, which includes a cyclic acetal with acetophenone and a fluorine atom. This structure contributes to its distinct pharmacological properties and reactivity compared to other glucocorticoids .

Properties

CAS No.

7332-27-6

Molecular Formula

C29H33FO6

Molecular Weight

496.6 g/mol

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C29H33FO6/c1-25-12-11-19(32)13-18(25)9-10-20-21-14-24-29(23(34)16-31,26(21,2)15-22(33)28(20,25)30)36-27(3,35-24)17-7-5-4-6-8-17/h4-8,11-13,20-22,24,31,33H,9-10,14-16H2,1-3H3/t20-,21-,22-,24+,25-,26-,27+,28-,29+/m0/s1

InChI Key

HCKFPALGXKOOBK-NRYMJLQJSA-N

SMILES

CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@](O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O

Key on ui other cas no.

7332-27-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.